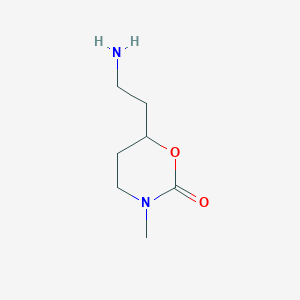

6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one

Description

6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one is a six-membered heterocyclic compound containing a 1,3-oxazinan-2-one core with a methyl group at position 3 and a 2-aminoethyl substituent at position 5. Its molecular formula is C₇H₁₄N₂O₂ (molecular weight: 158.20 g/mol), distinguishing it from simpler analogues like 3-methyl-1,3-oxazinan-2-one (C₅H₉NO₂, MW: 115.13 g/mol) .

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one |

InChI |

InChI=1S/C7H14N2O2/c1-9-5-3-6(2-4-8)11-7(9)10/h6H,2-5,8H2,1H3 |

InChI Key |

QKMUARYDJCWQRG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(OC1=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with a suitable carbonyl compound, followed by cyclization to form the oxazinanone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.

Reduction: Reduction reactions can convert the oxazinanone ring to other functional groups.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinanone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aminoethyl group.

Scientific Research Applications

6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The 1,3-oxazinan-2-one scaffold is shared across analogues, but substituent variations critically influence properties:

Key Observations :

- The aminoethyl group in the target compound increases solubility in aqueous media compared to hydrophobic adamantyl or aryl groups .

Research Findings and Pharmacological Implications

- Metabolic Stability : The methyl group at position 3 may reduce oxidative metabolism, extending half-life relative to unsubstituted analogues .

Biological Activity

6-(2-Aminoethyl)-3-methyl-1,3-oxazinan-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound features an oxazinanone ring structure with a 2-aminoethyl substituent at the sixth position. Its molecular formula is , with a molecular weight of approximately 158.2 g/mol. The presence of the aminoethyl group enhances its reactivity and biological activity, allowing it to form hydrogen bonds with various biological targets, including proteins and enzymes.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains through mechanisms that may involve interference with bacterial cellular processes. For instance, compounds sharing structural similarities have been shown to possess noteworthy antibacterial effects, suggesting that this compound may also act as a lead compound in developing new antimicrobial agents.

2. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can induce cytotoxicity in cancer cell lines through mechanisms such as tubulin inhibition and cell cycle arrest. For example, related compounds have shown significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines . The ability to disrupt microtubule dynamics is particularly relevant for anticancer therapies, as this can lead to apoptosis in cancer cells.

The biological activity of this compound is thought to be mediated through its interactions with key biological molecules:

- Binding Affinity : The aminoethyl group enhances binding affinity to enzymes and receptors by forming hydrogen bonds, which can modulate their activity.

- Enzyme Interaction : The compound may inhibit specific enzymes involved in critical cellular pathways, thereby affecting processes like cell division and metabolism.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Methyl-1,3-oxazinan-2-one | Lacks the aminoethyl substituent | Different chemical properties due to absence of amino group |

| 6-(2-Hydroxyethyl)-3-methyl-1,3-oxazinan-2-one | Contains a hydroxyethyl group instead of an amino group | Alters reactivity and potential biological interactions |

| 6-(Aminomethyl)-3-methyl-1,3-oxazinan-2-one | Features an aminomethyl substituent | Different functional properties compared to aminoethyl group |

The presence of the aminoethyl group in this compound imparts specific reactivity and biological activity that distinguishes it from other similar compounds.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of oxazinan compounds showed significant antibacterial activity against E. coli and Staphylococcus aureus strains.

- Anticancer Research : In vitro assays revealed that certain analogs induced G2/M phase cell cycle arrest in cancer cells and inhibited tubulin polymerization significantly more than control compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.